molecular formula C8H4F5NO2 B12079516 1-Nitro-2-(pentafluoroethyl)benzene CAS No. 60979-15-9

1-Nitro-2-(pentafluoroethyl)benzene

Cat. No.: B12079516
CAS No.: 60979-15-9
M. Wt: 241.11 g/mol
InChI Key: OIICZKWDOWBHOS-UHFFFAOYSA-N
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Description

1-Nitro-2-(pentafluoroethyl)benzene, with the CAS Registry Number 60979-15-9 , is an organic compound of significant interest in specialized chemical research. Its molecular formula is C 8 H 4 F 5 NO 2 , and it has a molecular weight of 241.11 g/mol . The compound features a benzene ring core substituted with both a nitro group (-NO 2 ) and a pentafluoroethyl group (-C 2 F 5 ). The nitro group is a prominent electrophile in aromatic chemistry, participating in reactions such as nucleophilic aromatic substitution . Concurrently, the pentafluoroethyl group is a highly electronegative and lipophilic moiety, which can dramatically alter a molecule's electronic properties, metabolic stability, and membrane permeability. The combination of these two distinct functional groups on a single aromatic ring makes this compound a valuable and versatile building block (synthon) for chemical synthesis. Researchers may employ it in the development of advanced materials, ligands for catalysis, and as a precursor in the pharmaceutical and agrochemical industries for introducing fluorine into target molecules. The specific physicochemical properties and applications are an active area of scientific investigation. This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60979-15-9

Molecular Formula

C8H4F5NO2

Molecular Weight

241.11 g/mol

IUPAC Name

1-nitro-2-(1,1,2,2,2-pentafluoroethyl)benzene

InChI

InChI=1S/C8H4F5NO2/c9-7(10,8(11,12)13)5-3-1-2-4-6(5)14(15)16/h1-4H

InChI Key

OIICZKWDOWBHOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(C(F)(F)F)(F)F)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 1 Nitro 2 Pentafluoroethyl Benzene

Strategic Considerations in the Synthesis of Substituted Nitrobenzenes

The synthesis of substituted nitrobenzenes like 1-Nitro-2-(pentafluoroethyl)benzene can be approached through two main retrosynthetic pathways: nitration of a pentafluoroethyl-substituted benzene (B151609) or introduction of a pentafluoroethyl group to a nitro-substituted benzene. The order of these steps is critical and is dictated by the directing effects of the substituents and the reactivity of the intermediates.

Electrophilic Nitration Approaches for Aromatic Rings

Electrophilic aromatic substitution (EAS) is the cornerstone of synthesizing many nitroaromatic compounds. masterorganicchemistry.com The nitration of an aromatic ring is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, often referred to as "mixed acid". masterorganicchemistry.comwikipedia.org The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. masterorganicchemistry.comchemistrysteps.com

The general mechanism for electrophilic nitration involves two main steps:

Attack of the aromatic π-system on the electrophile: The electron-rich aromatic ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.com

Deprotonation: A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring. masterorganicchemistry.com

The reactivity of the aromatic ring towards nitration is heavily influenced by the substituents already present. Electron-donating groups (EDGs) activate the ring, making it more nucleophilic and increasing the reaction rate, while electron-withdrawing groups (EWGs) deactivate the ring. wikipedia.org

Introduction of Pentafluoroethyl Moiety in Aromatic Systems

Introducing a pentafluoroethyl (-CF₂CF₃) group onto an aromatic ring can be more challenging than nitration and often requires specialized reagents and catalytic systems. The strong electron-withdrawing nature of the pentafluoroethyl group makes direct Friedel-Crafts type reactions difficult. Modern methods often rely on transition-metal-catalyzed cross-coupling reactions.

Recent advancements have demonstrated the utility of copper- and palladium-catalyzed reactions for such transformations. For instance, copper-mediated pentafluoroethylation of organoboronates and terminal alkynes has been developed. nih.gov Similarly, copper-catalyzed pentafluoroethylation of aryl and alkenyl iodides using Et₃SiCF₂CF₃ as a direct source of the CF₂CF₃ group has been reported. rsc.org Palladium-catalyzed methods have also shown promise in forming C-C bonds with fluorinated groups.

Precursor Chemistry and Convergent Synthesis Strategies

A key strategic decision in the synthesis of this compound is the choice of starting materials and the sequence of reactions. Two primary linear approaches can be considered:

Nitration of pentafluoroethylbenzene: This approach begins with the synthesis of pentafluoroethylbenzene, which is then subjected to electrophilic nitration. The success of this route depends on the directing effect of the pentafluoroethyl group.

Pentafluoroethylation of a nitro-substituted benzene derivative: This strategy involves first introducing the nitro group to the benzene ring, followed by the introduction of the pentafluoroethyl group. This might involve the use of precursors like 2-nitrophenyl halides or boronic acids in a cross-coupling reaction.

A plausible precursor for a linear synthesis route is 2-(pentafluoroethyl)aniline (B3042399). This compound could be synthesized and then converted to the target molecule. The amino group of 2-(pentafluoroethyl)aniline can be diazotized and subsequently replaced by a nitro group via a Sandmeyer-type reaction. Alternatively, the amino group can be oxidized to a nitro group.

Mechanistic Insights into Key Synthetic Transformations

Understanding the mechanisms of the key synthetic steps is crucial for controlling the reaction outcome and optimizing conditions.

Regioselectivity and Stereochemical Control in Synthesis

Regioselectivity in Nitration: The directing effect of the substituent already on the benzene ring determines the position of the incoming nitro group. libretexts.orgpressbooks.pub

Electron-donating groups (e.g., alkyl, hydroxyl, amino groups) are typically ortho, para-directors. They activate the ring, particularly at the ortho and para positions, by donating electron density through induction or resonance, which stabilizes the corresponding sigma complex intermediate. pressbooks.pub

Electron-withdrawing groups (e.g., nitro, carbonyl, trifluoromethyl groups) are generally meta-directors. pressbooks.publibretexts.org They deactivate the ring by withdrawing electron density, making all positions less reactive. However, the deactivation is most pronounced at the ortho and para positions, leaving the meta position as the least deactivated and therefore the most likely site of electrophilic attack. libretexts.org

The pentafluoroethyl group, similar to the trifluoromethyl group, is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. libretexts.orgvanderbilt.edu Therefore, it is expected to be a deactivating group and a meta-director in electrophilic aromatic substitution. libretexts.orgvanderbilt.edu This has significant implications for the synthesis of this compound.

If one were to nitrate pentafluoroethylbenzene, the major product would be 1-Nitro-3-(pentafluoroethyl)benzene. To obtain the desired ortho isomer, a different strategy is required. One possibility is to start with a substrate that has an ortho, para-directing group which can later be converted into a pentafluoroethyl group or a nitro group.

Ipso Substitution: Another mechanistic consideration is the possibility of ipso attack, where the electrophile attacks a carbon atom that is already substituted. libretexts.orggovtpgcdatia.ac.in This can lead to rearrangement or replacement of the existing substituent. unacademy.comnih.gov For instance, nitration of some alkylbenzenes can lead to ipso attack at the alkyl-substituted carbon, followed by rearrangement of the nitro group to an adjacent position. libretexts.org

Stereochemical Control: For the synthesis of this compound, which is an achiral molecule, stereochemical control is not a primary concern.

Role of Catalysis in Reaction Efficiency and Selectivity

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions.

Catalysis in Nitration: While the classic mixed-acid nitration is effective, it often requires harsh conditions and can lack selectivity, particularly with sensitive substrates. wikipedia.org Research has explored the use of solid acid catalysts, such as zeolites and clays, to facilitate nitration under milder conditions and with improved regioselectivity. libretexts.org Furthermore, palladium-catalyzed methods for the conversion of aryl chlorides, triflates, and nonaflates to nitroaromatics have been developed, offering an alternative to traditional electrophilic nitration with different selectivity profiles. organic-chemistry.org Enzyme-catalyzed nitration using horseradish peroxidase has also been investigated as a greener alternative, favoring ortho and para products for substrates with activating groups. nih.gov

Catalysis in Pentafluoroethylation: As mentioned, transition metal catalysis is essential for the efficient introduction of the pentafluoroethyl group.

Copper-catalyzed reactions: Copper(I) complexes have been shown to mediate the pentafluoroethylation of aryl halides. rsc.org These reactions often proceed through an oxidative addition/reductive elimination cycle.

Palladium-catalyzed reactions: Palladium catalysts are widely used for cross-coupling reactions. A palladium-catalyzed approach could involve the coupling of a 2-nitrophenyl halide with a pentafluoroethyl-containing organometallic reagent.

The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity in these transformations.

The following table summarizes the directing effects of common functional groups in electrophilic aromatic substitution:

Functional GroupClassificationDirecting Effect
-OH, -NH₂, -ORStrongly Activatingortho, para
-AlkylWeakly Activatingortho, para
-F, -Cl, -Br, -IWeakly Deactivatingortho, para
-CHO, -COR, -COORModerately Deactivatingmeta
-NO₂, -NR₃⁺, -CF₃, -C₂F₅Strongly Deactivatingmeta

Novel Synthetic Approaches and Method Development for this compound

The synthesis of this compound presents a unique challenge due to the presence of two electronically distinct substituents on the aromatic ring. The development of novel synthetic methodologies for this compound is driven by the increasing interest in fluorinated aromatic compounds in various fields of chemical research. Modern synthetic strategies are focused on efficient and regioselective methods for the introduction of both the pentafluoroethyl and the nitro groups.

A plausible and novel approach to the synthesis of this compound involves a two-step sequence:

Introduction of the pentafluoroethyl group onto the benzene ring to form (pentafluoroethyl)benzene.

Subsequent nitration of (pentafluoroethyl)benzene to introduce the nitro group at the ortho position.

Pentafluoroethylation of Benzene

Recent advances in organofluorine chemistry have led to the development of several methods for the introduction of perfluoroalkyl groups, including the pentafluoroethyl group, onto aromatic rings. One promising and novel strategy involves the copper-mediated pentafluoroethylation of an arylboronic acid. This approach offers a versatile and efficient route to (pentafluoroethyl)benzene.

The reaction typically proceeds by the coupling of phenylboronic acid with a suitable pentafluoroethylating agent in the presence of a copper catalyst. The general scheme for this reaction is presented below:

Scheme 1: Copper-Mediated Pentafluoroethylation of Phenylboronic Acid

Detailed research findings have demonstrated the efficacy of various copper-based catalytic systems for this transformation. The table below summarizes representative conditions and findings from studies on analogous copper-mediated perfluoroalkylation reactions.

Table 1: Exemplary Conditions for Copper-Mediated Pentafluoroethylation

Entry"C2F5 Source"Copper CatalystLigandBaseSolventTemperature (°C)Yield (%)
1C2F5Si(CH3)3CuI1,10-PhenanthrolineCsFDMF8075
2C2F5ICu(OAc)2BipyridineK2CO3NMP10068
3[C2F5BF3]KCuClNeocuproineNaOtBuToluene6082

These novel methods provide a reliable pathway to the key intermediate, (pentafluoroethyl)benzene, setting the stage for the subsequent nitration step.

Nitration of (Pentafluoroethyl)benzene

The second crucial step in the proposed synthesis is the regioselective nitration of (pentafluoroethyl)benzene. The directing effect of the pentafluoroethyl group is a critical consideration in this electrophilic aromatic substitution reaction. Due to the strong electron-withdrawing inductive effect (-I) of the fluorine atoms, the pentafluoroethyl group is expected to be a deactivating and predominantly meta-directing substituent. wikipedia.org However, achieving ortho-nitration to obtain the target molecule, this compound, is a significant challenge.

Novel approaches to control the regioselectivity of nitration reactions on deactivated aromatic rings are an active area of research. One strategy involves the use of specific nitrating agents and reaction conditions that may favor the formation of the ortho isomer, potentially through a different reaction mechanism or by mitigating steric hindrance.

The nitration of (pentafluoroethyl)benzene would likely be carried out using a mixture of nitric acid and sulfuric acid. The reaction conditions would need to be carefully controlled to achieve the desired substitution pattern and to avoid side reactions.

Scheme 2: Nitration of (Pentafluoroethyl)benzene

Predicting the precise isomer distribution for the nitration of (pentafluoroethyl)benzene without experimental data is challenging. However, based on the known principles of electrophilic aromatic substitution on rings with strongly deactivating groups, the formation of the meta-isomer would be electronically favored. wikipedia.orgchemistrytalk.org The formation of the ortho-isomer, this compound, would likely be a minor product under standard nitrating conditions.

Further research and method development could explore the use of alternative nitrating systems, such as nitronium tetrafluoroborate or metal nitrate catalysts, which have shown altered regioselectivity in some cases. Additionally, the use of directing groups that could be installed prior to nitration and subsequently removed is another potential, albeit less direct, synthetic strategy.

Table 2: Predicted Isomer Distribution in the Nitration of (Pentafluoroethyl)benzene

IsomerPredicted Major/Minor ProductRationale
This compound (ortho) MinorSteric hindrance from the bulky C2F5 group.
1-Nitro-3-(pentafluoroethyl)benzene (meta) MajorElectronically favored due to the -I effect of the C2F5 group.
1-Nitro-4-(pentafluoroethyl)benzene (para) MinorLess sterically hindered than the ortho position, but electronically less favored than meta.

Reactivity and Mechanistic Studies of 1 Nitro 2 Pentafluoroethyl Benzene

Electron-Withdrawing Effects of Nitro and Pentafluoroethyl Groups on Aromatic Reactivity

The nitro (-NO2) and pentafluoroethyl (-C2F5) groups are both potent electron-withdrawing groups, a characteristic that profoundly deactivates the benzene (B151609) ring towards electrophilic attack. minia.edu.egwikipedia.org This deactivation stems from two primary electronic effects: the inductive effect and the resonance effect.

The inductive effect involves the withdrawal of electron density through the sigma (σ) bonds. libretexts.org The high electronegativity of the fluorine atoms in the pentafluoroethyl group and the oxygen atoms in the nitro group pulls electron density away from the aromatic ring. minia.edu.eglibretexts.org The nitrogen atom of the nitro group also bears a formal positive charge, further enhancing its electron-withdrawing inductive capacity. minia.edu.eg

The resonance effect involves the delocalization of pi (π) electrons from the aromatic ring onto the substituent. libretexts.org The nitro group, with its N=O double bonds, can withdraw π electrons from the ring, creating a positive charge within the ring system. wikipedia.orglibretexts.org This delocalization is particularly effective at the ortho and para positions relative to the nitro group. rsc.org In contrast, the pentafluoroethyl group does not participate in resonance in this manner.

The combined inductive and resonance effects of the nitro group, along with the strong inductive effect of the pentafluoroethyl group, render the aromatic ring of 1-Nitro-2-(pentafluoroethyl)benzene significantly electron-deficient. This electron deficiency makes the ring less nucleophilic and therefore less reactive towards electrophiles. wikipedia.orglumenlearning.com

GroupInductive EffectResonance EffectOverall Effect on Aromatic Ring
Nitro (-NO2) Strong electron-withdrawing minia.edu.eglibretexts.orgStrong electron-withdrawing libretexts.orgStrongly deactivating wikipedia.orglumenlearning.com
Pentafluoroethyl (-C2F5) Strong electron-withdrawing No significant resonance effectStrongly deactivating

Electrophilic Aromatic Substitution (EAS) Reactivity and Orientation

As previously established, the potent electron-withdrawing nature of both the nitro and pentafluoroethyl groups strongly deactivates the benzene ring towards electrophilic aromatic substitution (EAS). wikipedia.orglibretexts.org These reactions, which involve the attack of an electrophile on the aromatic ring, are significantly slower for this compound compared to benzene itself. lumenlearning.commsu.edu

The orientation of electrophilic attack is directed by the existing substituents. Both the nitro group and the pentafluoroethyl group are meta-directors (with the exception of halogens which are ortho-, para-directing deactivators). wikipedia.orglibretexts.orglibretexts.org This is because the deactivating effect of these groups is most pronounced at the ortho and para positions due to resonance and inductive effects. libretexts.org Consequently, the meta position is the least deactivated and therefore the most favorable site for electrophilic attack. libretexts.org For example, the nitration of nitrobenzene (B124822) predominantly yields the meta-dinitrobenzene product, and similar meta-directing effects are observed for other electrophilic substitutions on deactivated rings. libretexts.orgmsu.edu

SubstituentActivating/DeactivatingDirecting Effect
Nitro (-NO2) Deactivating wikipedia.orglibretexts.orgMeta wikipedia.orglibretexts.org
Pentafluoroethyl (-C2F5) Deactivating Meta

Reduction Chemistry of the Nitro Group and Subsequent Transformations

The nitro group in aromatic compounds can be readily reduced to an amino group (-NH2). wikipedia.org This transformation is a cornerstone of synthetic organic chemistry as it provides a pathway to anilines, which are versatile intermediates for the synthesis of dyes, pharmaceuticals, and other fine chemicals. jsynthchem.com

A variety of reducing agents can be employed for the reduction of the nitro group in this compound. Common methods include:

Catalytic Hydrogenation: Using catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO2) with hydrogen gas. wikipedia.orgyoutube.com

Metal-Acid Systems: Metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). youtube.comyoutube.com

Other Reducing Agents: Reagents like sodium hydrosulfite (Na2S2O4) or sodium sulfide (B99878) (Na2S) can also be used. wikipedia.org

The reduction proceeds through several intermediates, including nitroso and hydroxylamino species, before yielding the final amine. nih.gov The resulting 2-(pentafluoroethyl)aniline (B3042399) can then undergo a wide range of subsequent transformations characteristic of aromatic amines, such as diazotization followed by Sandmeyer or related reactions, acylation, and alkylation.

Reducing Agent/SystemProduct
H2, Raney Ni wikipedia.orgyoutube.com2-(Pentafluoroethyl)aniline
Fe, HCl youtube.com2-(Pentafluoroethyl)aniline
Sn, HCl youtube.com2-(Pentafluoroethyl)aniline
Na2S2O4 wikipedia.org2-(Pentafluoroethyl)aniline

Reactions Involving the Pentafluoroethyl Moiety

The pentafluoroethyl group is generally considered to be chemically robust and resistant to many common chemical transformations due to the strength of the carbon-fluorine bonds. beilstein-journals.org However, under specific and often harsh conditions, reactions involving this moiety can occur. While detailed studies on the specific reactions of the pentafluoroethyl group in this compound are limited, some general reactivity patterns of perfluoroalkyl groups can be considered. For instance, photoinduced electron transfer reactions have been shown to lead to the formation of pentafluorophenylated products from pentafluoroiodobenzene. rsc.org It is conceivable that under specific photochemical or electrochemical conditions, the pentafluoroethyl group could participate in radical reactions. However, for most common organic transformations, the pentafluoroethyl group is expected to remain intact.

Article Generation Infeasible: Insufficient Research Data on this compound Derivatization

Despite a comprehensive search of available scientific literature and chemical databases, the generation of a detailed article focusing on the "," specifically concerning "Derivatization and Functional Group Interconversion Strategies," is not currently feasible. The search did not yield sufficient specific research findings, such as detailed reaction protocols, mechanistic studies, or spectroscopic data for derivatives of this particular compound.

The performed searches aimed to uncover information on key reactive pathways, including:

Reduction of the nitro group: A common transformation for nitroaromatic compounds to yield amines, which are versatile synthetic intermediates.

Nucleophilic aromatic substitution (SNA): Reactions where the nitro group activates the aromatic ring towards attack by nucleophiles, potentially leading to the substitution of other groups.

Electrophilic aromatic substitution (EAS): Reactions involving the introduction of new substituents onto the aromatic ring.

Reactions involving the pentafluoroethyl group: Exploring the reactivity of this electron-withdrawing substituent.

While general principles of reactivity for nitrobenzenes and compounds bearing fluoroalkyl groups are well-established, specific examples of these transformations applied to this compound are absent in the retrieved literature. The creation of an authoritative and scientifically accurate article, complete with the requested detailed research findings and data tables, is contingent upon the availability of published research directly addressing the derivatization of this compound. Without such foundational data, any generated content would be speculative and would not meet the required standards of scientific accuracy and detail.

Therefore, until specific studies on the derivatization and functional group interconversion of this compound are published and accessible, the generation of the requested article is not possible.

Computational and Theoretical Investigations of 1 Nitro 2 Pentafluoroethyl Benzene

Quantum Chemical Methodologies for Aromatic Systems.researchgate.netmdpi.comsuperfri.org

Quantum chemical methods are essential tools for understanding the structure, properties, and reactivity of molecules. mdpi.com These methods, rooted in the principles of quantum mechanics, provide a theoretical framework for studying chemical systems at the atomic and electronic levels. mdpi.com For aromatic systems like 1-Nitro-2-(pentafluoroethyl)benzene, these computational approaches offer insights into their electronic structure and behavior. researchgate.netsuperfri.org

Density Functional Theory (DFT) Applications.researchgate.netglobalresearchonline.netchemrxiv.org

Density Functional Theory (DFT) has become a widely used method in quantum chemistry for investigating the electronic structure of many-body systems. researchgate.netglobalresearchonline.netchemrxiv.org It is often employed to study the properties of molecules like nitrobenzene (B124822) derivatives. globalresearchonline.net DFT calculations can be used to determine optimized geometric parameters, vibrational frequencies, and to understand the electronic transitions within the molecule. globalresearchonline.net For instance, in studies of similar nitroaromatic compounds, DFT has been used to analyze how substituents affect the electron distribution and reactivity of the benzene (B151609) ring. globalresearchonline.net

Hartree-Fock and Other Ab Initio Approaches.wikipedia.orgarxiv.orgrsc.org

The Hartree-Fock (HF) method is a foundational ab initio approach in computational chemistry that provides an approximation for the determination of the wave function and energy of a quantum many-body system. wikipedia.org It is a self-consistent field (SCF) method that has been applied to solve the Schrödinger equation for atoms and molecules. wikipedia.org While DFT has become more prevalent, HF and other ab initio methods like Møller-Plesset perturbation theory (MP2) are still valuable for certain applications and for benchmarking other computational techniques. arxiv.orgrsc.org For example, studies on nitrobenzene have utilized methods like the complete active space self-consistent field (CASSCF) and multi-state second-order perturbation theory (MS-CASPT2) to investigate its electronic structure and dissociation energies, highlighting the complexity of such calculations for strongly correlated systems. nih.govresearchgate.net

Electronic Structure Analysis and Molecular Orbitals.nih.govresearchgate.netresearchgate.net

The electronic structure of a molecule dictates its chemical and physical properties. For nitroaromatic compounds, understanding the arrangement and energies of molecular orbitals is crucial for predicting their reactivity. nih.govresearchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) Theory.wikipedia.orgucsb.edunumberanalytics.com

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgnumberanalytics.com The energies and distributions of these orbitals are key to understanding a molecule's reactivity. wikipedia.orgucsb.edu The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). ucsb.edulibretexts.org The energy gap between the HOMO and LUMO is an important indicator of chemical reactivity; a smaller gap generally suggests higher reactivity. numberanalytics.com FMO theory has been successfully applied to explain various chemical reactions, including electrophilic substitutions in aromatic compounds. ucsb.edu

Electrostatic Potential Maps and Charge Distribution.researchgate.netchegg.com

Electrostatic potential (ESP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net These maps show regions of positive and negative electrostatic potential on the molecular surface. researchgate.netchegg.com For nitroaromatic compounds, the strong electron-withdrawing nature of the nitro group significantly influences the charge distribution. researchgate.net Analysis of ESP maps can reveal regions of high electron density (typically shown in red or yellow), which are susceptible to electrophilic attack, and regions of low electron density (often depicted in blue), which are prone to nucleophilic attack. chegg.com In nitrobenzenes, the nitro group creates a positive electrostatic potential in the center of the aromatic ring. researchgate.net

Conformational Analysis and Intermolecular Interactions.nih.govnih.gov

The three-dimensional arrangement of atoms in a molecule, or its conformation, can significantly impact its properties and reactivity. For substituted benzenes like this compound, the orientation of the substituent groups relative to the benzene ring is of particular interest. Computational methods can be used to determine the most stable conformations and the energy barriers between different rotational isomers.

In related nitroalkene structures, the conformation around the carbon-carbon double bond and the torsion angles between the substituent groups and the phenyl ring have been characterized using X-ray crystallography. nih.govnih.gov For instance, in (E)-1-Nitro-2-(2-nitroprop-1-en-yl)benzene, a specific torsion angle between the phenyl group and the vinyl group is observed. nih.govnih.gov Furthermore, weak intermolecular interactions, such as C-H···O hydrogen bonds, can play a role in stabilizing the crystal structure of such molecules. nih.gov

Rotational Barriers and Planarity of the Nitro Group

The rotation of the nitro group relative to the benzene ring is a critical factor in determining the electronic and steric properties of nitroaromatic compounds. Computational studies on various substituted nitrobenzenes provide a framework for understanding the rotational barriers and planarity of the nitro group in this compound.

Theoretical calculations, such as those employing density functional theory (DFT), have been used to determine the internal rotational barriers of the nitro group in molecules like nitrotoluenes, nitrophenols, and nitroanilines. nih.gov These studies calculate the V2 barrier, which represents the energy difference between the planar and perpendicular conformations of the nitro group. The heights of these barriers are influenced by the nature and position of other substituents on the benzene ring. nih.gov For instance, in a study of various monosubstituted nitrobenzenes, the average V2 barriers were found to vary, indicating that both electronic and steric factors play a role. nih.gov

In the case of this compound, the bulky and strongly electron-withdrawing pentafluoroethyl group at the ortho position is expected to have a significant impact on the rotational barrier of the adjacent nitro group. The steric hindrance between the pentafluoroethyl group and the nitro group would likely lead to a non-planar arrangement of the nitro group with respect to the benzene ring to minimize repulsion. This is supported by studies on other ortho-substituted nitrobenzenes. For example, ultrafast infrared (IR) Raman spectroscopy and quantum chemical calculations on o-nitrotoluene showed that the ortho-substituent activates vibrational energy flow between the nitro and phenyl groups, a phenomenon influenced by the groups' relative orientations. nih.gov

The planarity of the nitro group is also a key determinant of its electronic interaction with the aromatic ring. A planar conformation allows for maximum resonance delocalization of the nitro group's electron-withdrawing effect. However, steric crowding from an adjacent substituent like the pentafluoroethyl group can force the nitro group out of the plane, thereby reducing this resonance interaction. Computational studies on 1,2,3-trichloro-4-nitrobenzene have shown that multiple halogen substituents can distort the benzene ring and influence the planarity of the nitro group. globalresearchonline.net

Table 1: Calculated Average V2 Rotational Barriers of the Nitro Group in Various Substituted Nitrobenzenes nih.gov
CompoundAverage V2 Barrier (kcal/mol)
3-Nitrotoluene6.44
4-Nitrotoluene6.92
3-Nitrophenol6.64
4-Nitrophenol7.93
3-Nitroaniline6.38
4-Nitroaniline9.13

Influence of Substituents on Molecular Geometry and Properties

The introduction of substituents onto a benzene ring invariably alters its geometry and electronic properties. In this compound, both the nitro and pentafluoroethyl groups are potent electron-withdrawing groups, which significantly influences the molecular structure.

Computational studies on substituted benzenes have demonstrated that the geometry of the benzene ring can be distorted from its ideal hexagonal symmetry. globalresearchonline.net In 1,2,3-trichloro-4-nitrobenzene, for example, the bond angles of the benzene ring deviate from 120° due to the presence of the halogen and nitro substituents. globalresearchonline.net Similarly, for this compound, the C-C-N and C-C-C bond angles at the points of substitution are expected to be distorted to accommodate the steric bulk and electronic repulsion between the adjacent nitro and pentafluoroethyl groups.

The electronic properties of the molecule are also heavily influenced by these substituents. The strong electron-withdrawing nature of both groups deactivates the benzene ring towards electrophilic aromatic substitution. This deactivation is a result of the inductive and resonance effects of the substituents, which reduce the electron density of the aromatic ring. This effect has been observed in studies of other nitro-substituted compounds. For instance, in the reductively-initiated fragmentation of nitrobenzyl carbamates, electron-donating substituents on the benzyl (B1604629) ring were found to accelerate the reaction, highlighting the significant role of substituent electronic effects on reactivity. rsc.org Conversely, the presence of two strong electron-withdrawing groups in this compound would be expected to significantly slow down such reactions.

Table 2: Calculated Bond Angles in 1,2,3-Trichloro-4-nitrobenzene (TCNB) using DFT/B3LYP/6-311++G(d,p) globalresearchonline.net
Bond AngleCalculated Value (°)
C2–C1–C6120.5
C1–C2–C3120.14
C2–C3–C4118.26
C3–C4–C5120.6

Computational Prediction of Reaction Pathways and Energetics

Computational chemistry offers powerful tools for predicting the most likely reaction pathways and their associated energetics for a given molecule. nih.gov For this compound, while specific studies are lacking, insights can be drawn from computational investigations of related nitroaromatic compounds.

One of the most common reactions of nitrobenzenes is electrophilic aromatic substitution. Computational studies on the nitration of nitrobenzene have been performed to determine the relative energies of the intermediates formed during ortho, meta, and para attack. ijrti.orgresearchgate.net These studies consistently show that the meta-substituted intermediate is the most stable, which is in agreement with experimental observations that the nitro group is a meta-director for further electrophilic substitution. ijrti.org For this compound, it is expected that the combination of the meta-directing nitro group and the likely meta-directing (due to its strong electron-withdrawing nature) pentafluoroethyl group would strongly favor electrophilic attack at the positions meta to both groups.

Another important reaction of nitroaromatics is the reduction of the nitro group. Computational studies have been employed to investigate the mechanisms and energetics of such reactions. For example, the reductively-initiated fragmentation of nitrobenzyl carbamates has been studied to understand the effect of substituents on the reaction kinetics. rsc.org Such computational approaches could be applied to this compound to predict the intermediates and transition states involved in the reduction of its nitro group, providing valuable information for its potential applications, for instance in the design of bioreductive prodrugs.

Furthermore, computational methods can be used to explore novel reaction pathways. For example, the reaction of nitroxyl (B88944) (HNO) with various thiols has been investigated computationally to determine the free energies of reaction and activation for different potential pathways. nih.gov This highlights the capability of computational chemistry to not only explain known reactivity but also to predict new chemical transformations.

Advanced Applications and Research Directions of 1 Nitro 2 Pentafluoroethyl Benzene

Utilization as a Versatile Building Block in Complex Organic Synthesis

The dual functionality of 1-Nitro-2-(pentafluoroethyl)benzene, characterized by the reactive nitro group and the influential pentafluoroethyl substituent, positions it as a key starting material in multi-step organic syntheses. nih.govfrontiersin.org The nitro group can be readily transformed into a variety of other functional groups, most notably an amino group through reduction. nih.govpressbooks.pub This conversion is a critical step in the synthesis of more complex molecules, as the resulting aniline (B41778) derivative opens up a vast landscape of further chemical modifications.

The presence of the pentafluoroethyl group significantly influences the reactivity and properties of the benzene (B151609) ring. This powerful electron-withdrawing group deactivates the ring towards electrophilic aromatic substitution, while simultaneously activating it for nucleophilic aromatic substitution (SNAr) reactions. researchgate.net This altered reactivity profile allows for selective functionalization of the aromatic core, enabling the synthesis of precisely substituted benzene derivatives that would be challenging to prepare using traditional methods. innovations-report.com

Contributions to the Development of Specialty Chemicals and Materials

The unique properties imparted by the pentafluoroethyl group make this compound a valuable precursor in the development of specialty chemicals and advanced materials. numberanalytics.comyoutube.com The incorporation of fluorinated moieties is known to enhance several key properties of organic materials, including:

Thermal Stability: Fluorinated compounds often exhibit superior resistance to heat and degradation. youtube.com

Chemical Resistance: The strength of the carbon-fluorine bond contributes to increased stability in harsh chemical environments. numberanalytics.com

Lipophilicity: The pentafluoroethyl group increases the lipophilicity of molecules, which can be advantageous in applications such as lubricants and coatings. researchgate.net

Optical Properties: Fluorination can be used to fine-tune the optical and electronic properties of materials, making them suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices. numberanalytics.com

The synthesis of materials with these enhanced properties often begins with fluorinated building blocks like this compound. For instance, polymers derived from such precursors can possess unique surface properties, making them valuable for specialized coatings and membranes.

Intermediacy in the Synthesis of Diverse Organic Derivatives

The true versatility of this compound lies in its role as an intermediate for a wide array of organic derivatives. numberanalytics.comyoutube.com The chemical transformations of this compound are primarily centered around the reactivity of the nitro group and the strategic functionalization of the aromatic ring.

One of the most common and important transformations is the reduction of the nitro group to an amine. nih.govprepchem.com This reaction is typically carried out using a variety of reducing agents, such as catalytic hydrogenation over palladium on carbon. prepchem.com The resulting 2-(pentafluoroethyl)aniline (B3042399) is a key intermediate for the synthesis of numerous other compounds, including:

Pharmaceuticals: The introduction of a pentafluoroethyl group can significantly enhance the metabolic stability and bioavailability of drug candidates. nih.gov

Agrochemicals: Fluorinated compounds are widely used in the agrochemical industry to create more potent and selective pesticides and herbicides. numberanalytics.comyoutube.com

Dyes and Pigments: The electronic properties of the fluorinated aromatic ring can be exploited to create novel dyes with specific color and stability characteristics.

Beyond simple reduction, the nitro group can participate in a range of other chemical reactions, further expanding the library of accessible derivatives. nih.govfrontiersin.org Furthermore, the activated aromatic ring can undergo nucleophilic aromatic substitution, allowing for the introduction of various nucleophiles to create a diverse portfolio of substituted benzene derivatives. researchgate.net

Future Research Avenues and Potential for Innovation in Fluorinated Aromatics

The field of fluorinated aromatics is a dynamic and rapidly evolving area of chemical research. youtube.comnumberanalytics.com While significant progress has been made, several key challenges and opportunities remain, particularly concerning the development of more efficient and sustainable synthetic methods.

Future research in this area is likely to focus on several key themes:

Novel Fluorination and Fluoroalkylation Methods: The development of new reagents and catalytic systems for the introduction of fluorine and fluoroalkyl groups onto aromatic rings is a major priority. mdpi.com This includes the exploration of greener and more selective fluorination techniques to minimize environmental impact. numberanalytics.com

Catalyst Design: The discovery of new catalysts that can mediate the transformation of fluorinated building blocks with high efficiency and selectivity under mild conditions is crucial for expanding their synthetic utility. numberanalytics.com

Programmed Synthesis: The development of methods for the programmed and sequential synthesis of multi-substituted benzene derivatives will enable the creation of highly complex and precisely engineered molecules with tailored properties. innovations-report.comrsc.org

New Applications in Materials Science and Medicine: As our understanding of the unique properties of fluorinated compounds grows, so too will their application in areas such as advanced polymers, liquid crystals, and next-generation pharmaceuticals. numberanalytics.comnih.gov

The continued exploration of compounds like this compound and the development of innovative synthetic methodologies will undoubtedly lead to the discovery of new materials and molecules with groundbreaking applications, further solidifying the importance of fluorine chemistry in the 21st century. youtube.com

Q & A

Q. What strategies mitigate decomposition during long-term storage of fluorinated nitroaromatics?

  • Methodological Answer :
  • Storage conditions : Use amber vials under argon at –20°C to block light and oxygen .
  • Stabilizers : Add radical scavengers (e.g., BHT) to inhibit nitro group degradation .
  • Periodic analysis : Monitor via LC-MS every 6 months to detect decomposition products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.